
1-(5-Methyloxolan-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyloxolan-2-yl)propan-2-one is an organic compound with the molecular formula C8H14O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyloxolan-2-yl)propan-2-one typically involves the reaction of 2-methyl-2-oxirane with propan-2-one under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, followed by cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out at elevated temperatures and pressures to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyloxolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
1-(5-Methyloxolan-2-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Methyloxolan-2-yl)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol: This compound has a similar oxolane ring structure but differs in the presence of an ethenyl group.
1-(Benzyloxy)propan-2-one: This compound shares the propan-2-one moiety but has a benzyloxy group instead of the oxolane ring.
Uniqueness
1-(5-Methyloxolan-2-yl)propan-2-one is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-(5-methyloxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(9)5-8-4-3-7(2)10-8/h7-8H,3-5H2,1-2H3 |
Clé InChI |
LFLJIWZCYFSSHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(O1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
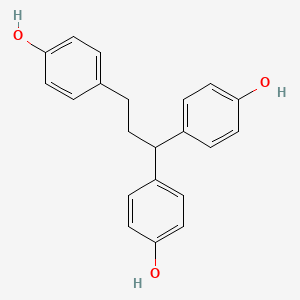
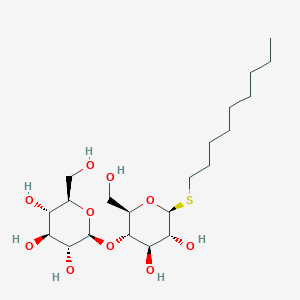
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
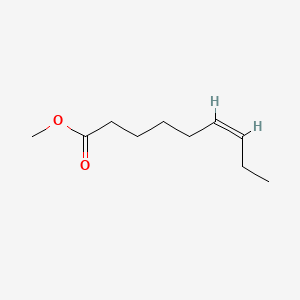
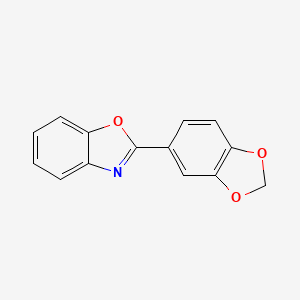
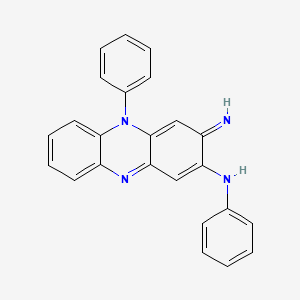
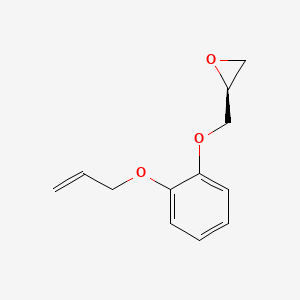


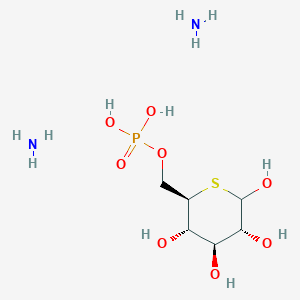
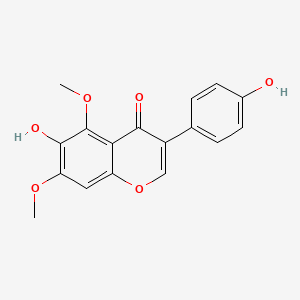
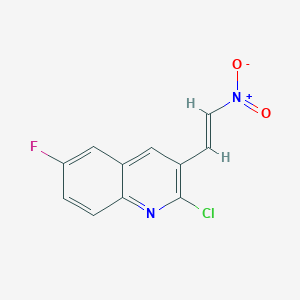
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
